molecular formula C15H23BO3 B2935607 2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 568572-19-0

2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2935607
CAS RN: 568572-19-0
M. Wt: 262.16
InChI Key: AFYXRCPGXSIVCW-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring (the 4-methoxy-3,5-dimethylphenyl part) attached to a borolane ring (the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane part). The methoxy and methyl groups on the phenyl ring are electron-donating groups, which could influence the compound’s reactivity .


Chemical Reactions Analysis

As a boronic ester, this compound could potentially be used in a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction . In these reactions, the boronic ester typically reacts with a halide or pseudohalide to form a new carbon-carbon bond.

Scientific Research Applications

Organic Synthesis and Catalysis

"2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" serves as a pivotal compound in organic synthesis, particularly in the formation of carbon-heteroatom bonds. Chang et al. (2005) described a palladium-catalyzed silaboration process involving organic iodides, highlighting its utility in synthesizing 2-silylallylboronates from allenes. This method exhibits remarkable regio- and stereoselectivity, underscoring the compound's role in creating structurally complex molecules with precise configurations (Chang, Rayabarapu, Yang, & Cheng, 2005).

Materials Science

In the realm of materials science, the compound has been implicated in the development of novel polymers and materials with unique properties. For example, Xue and Kawakami (2007) elaborated on the synthesis of poly(silphenylenesiloxane)s with epoxy side functional groups, utilizing a sequence of palladium-catalyzed reactions. These materials, characterized by their stretchable properties, hold potential for various applications, from coatings to elastomers, demonstrating the broad utility of the compound in material development (Xue & Kawakami, 2007).

Photophysical Studies

The compound also finds application in photophysical studies, where its derivatives are investigated for their unique luminescent properties. Qi et al. (2013) synthesized methoxy-substituted tetraphenylethylene derivatives to explore aggregation-induced emission (AIE) phenomena. Their research underscores the importance of such compounds in understanding the mechanisms underlying AIE and its potential applications in sensing, imaging, and optoelectronics (Qi, Liu, Fang, Zhang, Chen, Wang, Yang, Xu, Tian, & Zhang, 2013).

Mechanism of Action

Target of Action

The compound “2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of organoboron reagent . Organoboron compounds are primarily used in the Suzuki-Miyaura cross-coupling reaction , a powerful tool for forming carbon-carbon bonds. The primary targets of this compound are the transition metal catalysts, typically palladium, used in these reactions .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the organoboron compound acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is facilitated by a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds and polymers . The ability to form carbon-carbon bonds selectively and under mild conditions makes it a versatile tool in organic synthesis .

Result of Action

The primary result of the action of “this compound” is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of “this compound” in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of solvent, the presence of a base, the temperature, and the specific transition metal catalyst used . Careful optimization of these conditions is necessary to achieve high yields and selectivities .

Future Directions

The use of boronic esters in cross-coupling reactions is a well-established field, but there is always room for improvement and innovation. Future research could focus on developing more efficient and selective synthesis methods, as well as exploring new applications for these versatile compounds .

properties

IUPAC Name

2-(4-methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-10-8-12(9-11(2)13(10)17-7)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYXRCPGXSIVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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